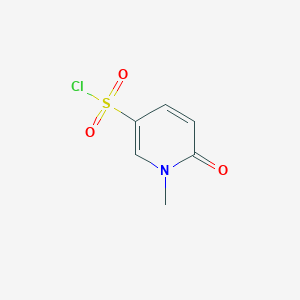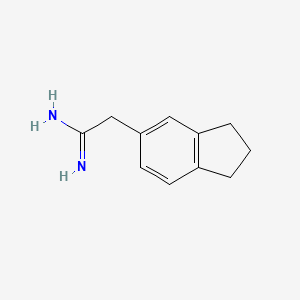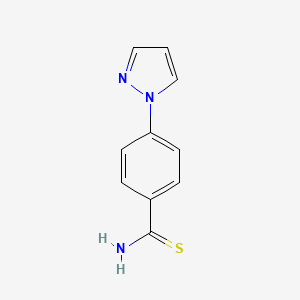
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S It is a derivative of pyridine, characterized by the presence of a sulfonyl chloride group at the 3-position, a methyl group at the 1-position, and a keto group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-6-oxo-1,6-dihydropyridine.
Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The keto group at the 6-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Carboxylic Acids: Formed by oxidation of the keto group.
Alcohols: Formed by reduction of the keto group.
科学的研究の応用
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form bioactive sulfonamide and sulfonate derivatives.
Biological Studies: It is used in the study of enzyme inhibition and protein modification, particularly in the development of enzyme inhibitors and probes for biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
類似化合物との比較
Similar Compounds
1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonyl chloride group.
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives with diverse applications in chemistry, biology, and industry.
特性
分子式 |
C6H6ClNO3S |
|---|---|
分子量 |
207.64 g/mol |
IUPAC名 |
1-methyl-6-oxopyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c1-8-4-5(12(7,10)11)2-3-6(8)9/h2-4H,1H3 |
InChIキー |
BSELUTHFXPUXHI-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=CC1=O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)

carbohydrazide](/img/structure/B13611391.png)




![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)




amine](/img/structure/B13611459.png)

